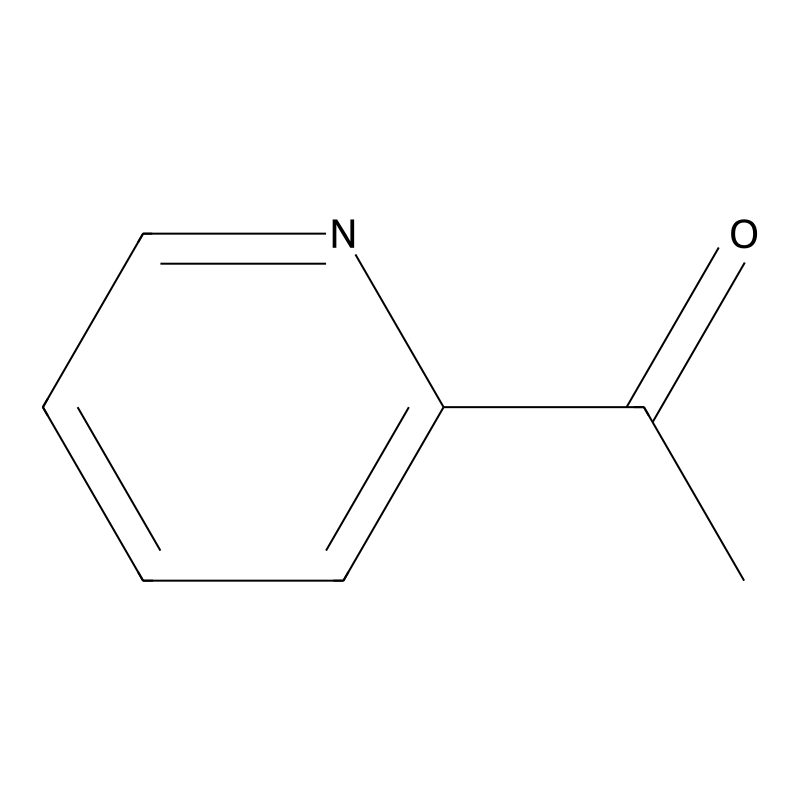

2-Acetylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis Precursor

2-AP's chemical structure makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize 2-AP as a starting material to create various heterocyclic compounds () such as substituted pyridines, which are essential building blocks in pharmaceuticals, agrochemicals, and functional materials.

2-Acetylpyridine is an organic compound with the molecular formula . It appears as a viscous, colorless liquid and has a characteristic odor. This compound is notable for its presence in various food products, particularly in the flavoring of malt, corn tortillas, and beer, where it is produced through the Maillard reaction and nixtamalization processes . 2-Acetylpyridine is classified as a pyridine derivative, featuring a ketone functional group attached to the second carbon of the pyridine ring.

- Electrophilic Substitution: The compound can react with electrophiles at the aromatic ring, leading to substituted derivatives .

- Condensation Reactions: It can react with aldehydes to form new cyclohexanol products. For example, reactions with para-tolualdehyde yield several new compounds .

These reactions illustrate its versatility as a building block in organic synthesis.

The synthesis of 2-acetylpyridine can be achieved through several methods:

- Acylation of 2-Bromopyridine: This method involves the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acylation process .

- Grignard Reaction: Another synthetic route involves the formation of a Grignard reagent from 2-bromopyridine followed by reaction with carbon dioxide to produce 2-acetylpyridine .

- Deprotonation Reactions: Recent studies have explored using sodium hydride as a phase transfer catalyst for deprotonation followed by alkylation, leading to various derivatives .

These methods highlight the compound's accessibility for synthetic chemists.

2-Acetylpyridine finds applications across multiple fields:

- Flavoring Agent: It is widely used in food industries for flavoring due to its pleasant aroma.

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as doxylamine, which is used as an antihistamine .

- Chemical Research: Its derivatives are explored for their potential applications in materials science and organic synthesis.

Studies on interaction mechanisms involving 2-acetylpyridine have indicated its role in forming complexes with metal ions, which can enhance catalytic properties or modify material characteristics. For instance, its interactions with organotellurium compounds have been investigated to understand their molecular structures and reactivity . Such studies are crucial for developing new materials and catalysts.

Several compounds share structural similarities with 2-acetylpyridine, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Aldehyde group on pyridine ring | Used in organic synthesis; reactive carbonyl group |

| 3-Acetylpyridine | Acetyl group at the third position | Different reactivity patterns compared to 2-acetylpyridine |

| 4-Acetylpyridine | Acetyl group at the fourth position | Exhibits different electrophilic substitution behavior |

| 2-Acetyl-1-methylpyrrole | Pyrrole ring instead of pyridine | Potentially different biological activities |

Each compound's position of substituents affects its reactivity and applications, making 2-acetylpyridine unique due to its specific structure and properties that lend themselves well to both flavoring and pharmaceutical applications.

The discovery and early characterization of 2-acetylpyridine can be traced back to the systematic exploration of pyridine derivatives in the mid-20th century, when organic chemists began investigating the reactivity and properties of substituted pyridine compounds. Initial research focused on understanding the fundamental chemical behavior of this heteroaromatic ketone, particularly its unique electronic properties arising from the combination of the electron-deficient pyridine ring and the carbonyl functionality. Early synthetic approaches relied heavily on traditional Grignard methodologies, utilizing 2-bromopyridine as a starting material and employing acylation reactions to introduce the acetyl group.

The compound gained significant attention in the food science community when researchers identified it as a key contributor to the characteristic flavors of various processed foods. Studies in the latter half of the 20th century revealed that 2-acetylpyridine occurs naturally through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking and food processing. This discovery linked the compound to fundamental food chemistry processes and established its importance in flavor development.

Toxicological investigations began in earnest during the 1980s, when 2-acetylpyridine was identified as one of a group of pyridine derivatives requiring comprehensive safety evaluation. The National Toxicology Program included this compound in screening studies for mutagenicity and carcinogenicity, leading to extensive research into its biological effects and safety profile. These early toxicological studies laid the groundwork for current regulatory frameworks governing its use in food applications.

Significance in Heterocyclic Chemistry

2-Acetylpyridine occupies a unique position in heterocyclic chemistry due to its dual aromatic-carbonyl character, which imparts distinctive reactivity patterns not observed in simpler aromatic ketones or unsubstituted pyridines. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the carbonyl group, making it more electrophilic than typical aromatic ketones. This enhanced electrophilicity has made 2-acetylpyridine a valuable synthetic intermediate for the preparation of various heterocyclic compounds, including hydrazones, oximes, and thiosemicarbazones.

The compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of compounds with potential antiviral, antimicrobial, and anticancer activities. Research has demonstrated that 2-acetylpyridine derivatives exhibit significant biological activities, with some showing promise as therapeutic agents. The compound's ability to form stable coordination complexes with metal ions has also made it valuable in coordination chemistry and materials science applications.

From a mechanistic perspective, 2-acetylpyridine provides an excellent model system for studying the interplay between aromatic stabilization and carbonyl reactivity. The compound's spectroscopic properties, including its characteristic UV absorption maximum at 227 nm with an extinction coefficient of 7500 M⁻¹cm⁻¹, have been extensively studied and provide valuable insights into the electronic structure of heteroaromatic carbonyl compounds.

Current Research Landscape

Contemporary research on 2-acetylpyridine spans multiple disciplines, with significant advances in synthetic methodology, biological activity assessment, and safety evaluation. Recent patent literature reveals innovative synthetic approaches that overcome traditional limitations of Grignard-based methodologies. These new methods emphasize improved yields, milder reaction conditions, and reduced environmental impact, addressing the growing demand for sustainable synthetic processes.

Current pharmaceutical research has identified 2-acetylpyridine as a key intermediate in the synthesis of doxylamine, an important antihistamine medication. This application has driven research into optimized synthetic routes and process development, with particular emphasis on scalability and cost-effectiveness. Additionally, recent studies have explored the compound's potential as a building block for novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development.

Environmental and safety research has intensified in recent years, with comprehensive assessments conducted by organizations such as the Research Institute for Fragrance Materials. These studies have provided detailed toxicological profiles, including genotoxicity, reproductive toxicity, and environmental fate data. Current research indicates that 2-acetylpyridine is not genotoxic and presents minimal environmental risk under normal use conditions.

The synthesis of 2-acetylpyridine represents a significant area of research in heterocyclic chemistry, with multiple methodological approaches developed to achieve efficient production of this important pyridine derivative [21]. The compound serves as a crucial intermediate in pharmaceutical synthesis and materials science applications [2] [15]. Various synthetic strategies have been developed over the decades, ranging from classical approaches to modern green chemistry methodologies [1] [5].

Classical Synthetic Approaches

Classical synthetic approaches for 2-acetylpyridine synthesis encompass well-established methodologies that have been refined over several decades of research [2] [21]. The most prominent classical method involves the Grignard acylation of 2-bromopyridine, which provides reliable access to the target compound under controlled conditions [21] [22]. This approach utilizes 2-bromopyridine as the starting material, which undergoes metalation with methylmagnesium iodide followed by acylation with acetyl chloride [22].

The Grignard methodology typically proceeds under anhydrous conditions in tetrahydrofuran solvent at temperatures ranging from -78°C to room temperature [22] [24]. The reaction sequence involves initial formation of the organomagnesium intermediate, followed by nucleophilic addition to the acylating agent [22]. Yields for this classical approach generally range from 75-90%, making it a reliable method for laboratory-scale synthesis [2].

Another significant classical approach involves the catalytic air oxidation of 2-ethylpyridine in the liquid phase [2] [26]. This methodology represents an environmentally attractive option as it utilizes atmospheric oxygen as the primary oxidant [26]. The oxidation process typically occurs at temperatures between 55-65°C and achieves yields in the range of 70-85% [2] [26]. The reaction proceeds through a radical mechanism involving the selective oxidation of the methyl group adjacent to the pyridine ring [26].

The Friedel-Crafts acylation represents another classical synthetic route, although it faces limitations due to the electron-deficient nature of the pyridine ring [23] [25]. This approach requires harsh reaction conditions, including the use of aluminum chloride catalyst at elevated temperatures around 120°C [23]. Despite these challenges, modifications to the classical Friedel-Crafts procedure have improved its applicability to pyridine substrates [25].

Oxidative methodologies using chromium-zinc systems have also been developed for the conversion of 2-ethylpyridine to 2-acetylpyridine [2] [29]. These systems utilize tert-butylhydroperoxide as the oxidizing agent in combination with chromium-zinc catalysts [2]. The reaction conditions are generally milder than traditional oxidation methods, operating at ambient to moderate temperatures [29].

| Classical Method | Starting Material | Yield Range | Temperature | Reaction Time |

|---|---|---|---|---|

| Grignard Acylation | 2-Bromopyridine | 75-90% | -78°C to RT | 2-4 hours |

| Air Oxidation | 2-Ethylpyridine | 70-85% | 55-65°C | 6-8 hours |

| Friedel-Crafts | Pyridine | 60-80% | 120°C | 2-4 hours |

| Chromium-Zinc Oxidation | 2-Ethylpyridine | 60-75% | Ambient-100°C | 4-6 hours |

Modern Synthetic Strategies

Modern synthetic strategies for 2-acetylpyridine have evolved to address the limitations of classical approaches while incorporating principles of efficiency and sustainability [9] [10]. These methodologies emphasize improved selectivity, reduced reaction times, and enhanced environmental compatibility [10] [11]. Contemporary approaches have particularly focused on catalytic systems that operate under milder conditions while maintaining high yields [9].

Phase Transfer Catalysis Methods

Phase transfer catalysis has emerged as a powerful methodology for the synthesis and derivatization of 2-acetylpyridine [9] [10]. This approach utilizes quaternary ammonium salts as phase transfer catalysts to facilitate reactions between reagents in different phases [10] [12]. The methodology offers significant advantages including the ability to use weaker, more environmentally friendly inorganic bases compared to traditional organic bases [12].

The phase transfer catalysis system typically employs tetrabutylammonium bromide or similar quaternary ammonium salts as catalysts [9] [12]. These catalysts enable efficient transfer of anionic species between aqueous and organic phases, facilitating nucleophilic substitution reactions [12]. The q-value and carbon number parameters of the quaternary ammonium salts significantly influence their effectiveness in these transformations [12].

Research has demonstrated that phase transfer catalysis allows for the use of more benign solvents such as toluene or methyl tert-butyl ether instead of dipolar aprotic solvents [12]. This solvent substitution represents a significant improvement in the environmental profile of the synthesis [12]. Furthermore, many phase transfer catalyzed reactions can be conducted under solvent-free conditions when reagents are in liquid form, leading to higher productivity and reduced waste generation [12].

The scalability of phase transfer catalysis has been extensively demonstrated, with successful applications at industrial scale [12] [17]. The methodology shows excellent compatibility with various substrates and functional groups, making it particularly valuable for the synthesis of 2-acetylpyridine derivatives [9]. Reaction yields typically range from 82-94% under optimized conditions [9].

Contemporary asymmetric phase transfer catalysis has also been developed for the enantioselective synthesis of chiral pyridine derivatives [10] [11]. These methodologies employ chiral quaternary ammonium salts as catalysts and have found applications in the synthesis of pharmaceutical intermediates [10].

Sodium Hydride-Mediated Deprotonation Approaches

Sodium hydride-mediated deprotonation approaches represent a significant advancement in the synthesis of 2-acetylpyridine derivatives [9] [33]. This methodology utilizes sodium hydride as a phase transfer catalyst instead of traditional hydroxide bases, resulting in minimized side product formation [9] [33]. The approach demonstrates excellent selectivity and efficiency for the deprotonation of the methyl group adjacent to the carbonyl functionality [33].

The sodium hydride-mediated approach typically operates at room temperature, making it particularly attractive from an energy efficiency perspective [9] [33]. The methodology involves initial deprotonation of 2-acetylpyridine in the presence of sodium hydride, followed by treatment with alkyl or aryl halides to generate diverse derivatives [33]. This sequential process allows for the synthesis of a wide variety of acetylpyridine analogs with excellent yields ranging from 77-94% [9] [33].

The mechanistic pathway involves the formation of a stabilized carbanion intermediate through deprotonation of the methyl group [33]. This intermediate exhibits enhanced nucleophilicity and readily undergoes substitution reactions with various electrophiles [33]. The use of sodium hydride as the base provides superior control over the reaction conditions compared to traditional strong bases [9].

Spectroscopic characterization of products synthesized via sodium hydride-mediated deprotonation has confirmed the structural integrity and purity of the target compounds [33]. Nuclear magnetic resonance spectroscopy and mass spectrometry analysis demonstrate the successful formation of the desired products without significant side reactions [33].

The methodology has been successfully applied to the synthesis of both alkyl and aryl-substituted derivatives, demonstrating its broad synthetic utility [33]. The reaction conditions are compatible with various functional groups, enabling the preparation of complex molecular architectures [9] [33].

| Modern Strategy | Catalyst System | Temperature | Yield Range | Reaction Time |

|---|---|---|---|---|

| Phase Transfer Catalysis | Quaternary ammonium salts | Room temperature | 82-94% | 4-12 hours |

| Sodium Hydride-Mediated | Sodium hydride | Room temperature | 77-94% | 4-24 hours |

Green Chemistry Approaches

Green chemistry approaches for 2-acetylpyridine synthesis have gained significant attention due to increasing environmental consciousness and regulatory requirements [13] [40]. These methodologies prioritize the minimization of waste generation, reduction of hazardous reagent usage, and implementation of energy-efficient processes [40] [42]. Contemporary green synthesis strategies encompass solvent-free reactions, microwave-assisted synthesis, and the utilization of renewable feedstocks [13] [40].

Microwave-assisted synthesis represents one of the most successful green chemistry applications for 2-acetylpyridine derivatives [13] [41]. This methodology employs microwave irradiation to accelerate chemical transformations, resulting in dramatically reduced reaction times and improved energy efficiency [13] [41]. The microwave-assisted approach typically achieves reaction completion within 2-7 minutes, compared to several hours required by conventional heating methods [41].

The microwave methodology demonstrates excellent yields ranging from 82-94% for various pyridine derivatives [41]. The rapid heating and selective energy transfer provided by microwave irradiation contribute to improved selectivity and reduced side product formation [13] [41]. Furthermore, the methodology allows for precise temperature control and uniform heating, leading to more reproducible results [41].

Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents entirely [13] [40]. These approaches utilize mechanochemical methods such as ball milling and grinding to achieve the desired transformations [40]. The solvent-free methodology significantly reduces waste generation and eliminates concerns related to solvent toxicity and disposal [40].

Ultrasound-assisted synthesis has emerged as another green chemistry approach for heterocyclic compound preparation [40]. This methodology utilizes cavitation effects generated by ultrasonic irradiation to enhance reaction rates and selectivity [40]. The ultrasound-assisted approach operates under mild conditions and demonstrates compatibility with various substrate types [40].

Photocatalytic synthesis using titanium dioxide nanoparticles under visible light irradiation represents an emerging green chemistry approach [40]. This methodology utilizes renewable solar energy to drive chemical transformations, representing the ultimate in sustainable synthesis [40]. The photocatalytic approach shows promise for the synthesis of pyridine derivatives under environmentally benign conditions [40].

The implementation of ionic liquids and deep eutectic solvents as green reaction media has also been explored [40] [42]. These alternative solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [40]. The use of such green solvents contributes to the overall sustainability of the synthetic process [42].

| Green Chemistry Method | Energy Source | Reaction Time | Yield Range | Environmental Benefit |

|---|---|---|---|---|

| Microwave-Assisted | Microwave irradiation | 2-7 minutes | 82-94% | Energy efficient |

| Solvent-Free | Mechanical energy | 1-6 hours | 75-90% | No solvent waste |

| Ultrasound-Assisted | Ultrasonic irradiation | 2-4 hours | 70-85% | Mild conditions |

| Photocatalytic | Visible light | 4-8 hours | 65-80% | Renewable energy |

Scale-up Considerations for Industrial Applications

Scale-up considerations for industrial 2-acetylpyridine production encompass multiple technical, economic, and safety factors that must be carefully evaluated [17] [18]. The transition from laboratory-scale synthesis to industrial production requires comprehensive assessment of reaction kinetics, heat transfer characteristics, and process safety parameters [17]. Industrial implementation demands optimization of catalyst systems, solvent selection, and reaction conditions to achieve economically viable production [15] [20].

Heat transfer represents a critical consideration in industrial-scale synthesis, particularly for exothermic reactions [17]. The catalytic air oxidation of 2-ethylpyridine, while attractive for its use of atmospheric oxygen, requires careful temperature control to prevent thermal runaway and maintain product selectivity [26]. Industrial reactors must be designed with adequate heat exchange capacity to manage the thermal load effectively [17].

Process safety considerations become paramount at industrial scale, particularly when working with organometallic reagents or high-temperature conditions [17]. The Grignard-based synthesis, while effective at laboratory scale, presents challenges for industrial implementation due to the requirement for anhydrous conditions and the handling of pyrophoric reagents [22]. Alternative methodologies that operate under milder conditions and use less hazardous reagents are preferred for large-scale production [17].

Economic factors play a decisive role in the selection of synthetic methodologies for industrial applications [20]. The cost of raw materials, energy consumption, waste disposal, and catalyst recovery all contribute to the overall economic viability of the process [20]. The catalytic air oxidation approach offers advantages in terms of raw material costs, as 2-ethylpyridine is readily available and atmospheric oxygen is essentially free [26].

Continuous flow processing has emerged as a preferred approach for industrial-scale synthesis [17]. This methodology offers advantages including improved heat and mass transfer, enhanced safety through reduced inventory, and better process control [17]. The implementation of continuous flow systems for 2-acetylpyridine synthesis has demonstrated successful scale-up from 2.5 millimole to multi-kilogram production levels [17].

Catalyst recovery and recycling represent important considerations for industrial sustainability [17]. Phase transfer catalysts can often be recovered and reused multiple times without significant loss of activity [12]. Similarly, supported metal catalysts used in oxidation processes can be regenerated and recycled, reducing overall process costs [17].

Environmental compliance requirements significantly influence industrial process design [20]. Volatile organic compound emissions must be controlled through appropriate containment and treatment systems [20]. The selection of green chemistry approaches, such as microwave-assisted synthesis or solvent-free processes, can substantially reduce the environmental footprint of industrial production [40].

Quality control and analytical monitoring systems must be implemented to ensure consistent product quality at industrial scale [15]. Real-time analytical techniques, including online spectroscopy and chromatography, enable continuous monitoring of reaction progress and product purity [15]. These systems are essential for maintaining product specifications and optimizing process efficiency [15].

| Scale Factor | Preferred Method | Key Considerations | Equipment Requirements |

|---|---|---|---|

| Laboratory (<100g) | Grignard/Microwave | Yield optimization | Standard glassware |

| Pilot Scale (0.1-10 kg) | Catalytic oxidation | Heat transfer, safety | Reactor vessels |

| Industrial Scale (>10 kg) | Continuous catalytic process | Process efficiency | Industrial reactors |

| Commercial Production | Optimized catalytic process | Cost effectiveness | Continuous flow systems |

Physical Description

XLogP3

Boiling Point

Density

LogP

0.85

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 318 of 433 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 115 of 433 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1122-62-9

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index